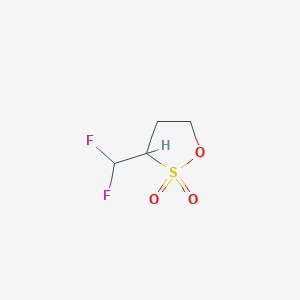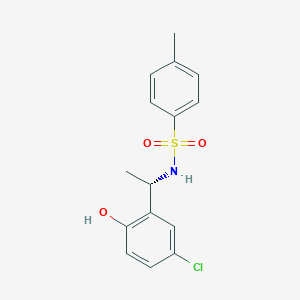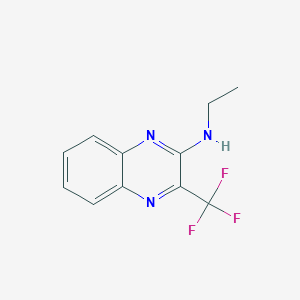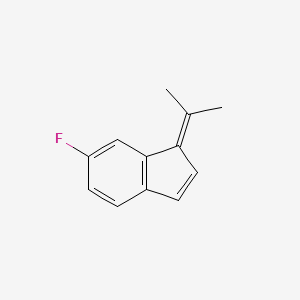
DMPC;L-beta,gamma-Dimyristoyl-alpha-lecithin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-beta,gamma-Dimyristoyl-alpha-lecithin is synthesized from sn-glycero-3-phosphocholine using Steglich esterification . The process involves the reaction of sn-glycero-3-phosphocholine with myristic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
For industrial production, the synthesis of L-beta,gamma-Dimyristoyl-alpha-lecithin involves similar steps but on a larger scale. The process may include additional purification steps such as recrystallization from ethyl acetate and acetone to achieve high purity . The final product is often obtained as a white to off-white powder with a purity of over 96% .
Analyse Des Réactions Chimiques
Types of Reactions
L-beta,gamma-Dimyristoyl-alpha-lecithin undergoes various chemical reactions, including hydrolysis, oxidation, and esterification .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the ester bonds in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Esterification: As mentioned earlier, esterification involves the reaction with myristic acid in the presence of DCC and DMAP.
Major Products Formed
The major products formed from these reactions include glycerophosphocholine and myristic acid derivatives .
Applications De Recherche Scientifique
L-beta,gamma-Dimyristoyl-alpha-lecithin has a wide range of applications in scientific research:
Mécanisme D'action
L-beta,gamma-Dimyristoyl-alpha-lecithin exerts its effects by integrating into lipid bilayers and altering their physical properties . It can modulate membrane fluidity and permeability, which in turn affects the function of membrane-associated proteins and receptors . The compound’s ability to form stable emulsions also makes it useful in drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phospholipid with similar properties but a higher melting temperature.
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Similar to DPPC but with even higher melting temperature.
Uniqueness
L-beta,gamma-Dimyristoyl-alpha-lecithin is unique due to its lower melting temperature compared to DPPC and DSPC, making it more suitable for studies at physiological temperatures . Its ability to form stable emulsions also distinguishes it from other phospholipids .
Propriétés
Formule moléculaire |
C36H73NO8P+ |
|---|---|
Poids moléculaire |
678.9 g/mol |
Nom IUPAC |
2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/p+1 |
Clé InChI |
CITHEXJVPOWHKC-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12517255.png)

![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)

![2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione](/img/structure/B12517278.png)




![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)




